molecular formula C10H13NO2 B077879 3-Amino-4-phenylbutanoic acid CAS No. 15099-85-1

3-Amino-4-phenylbutanoic acid

Cat. No. B077879
CAS RN: 15099-85-1
M. Wt: 179.22 g/mol
InChI Key: OFVBLKINTLPEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 3-amino-4-phenylbutanoic acid can be approached through various methods. A notable method involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis (Andruszkiewicz & Silverman, 1990). Another approach is the reaction of nitromethane with benzyl bromide, leading to various intermediate compounds before finally synthesizing the target compound (Xiao, 2005).

Molecular Structure Analysis

The molecular structure of 3-amino-4-phenylbutanoic acid has been studied using various methods, including X-ray crystallography. Such analyses are crucial in understanding the compound's stereochemistry and physical behavior (Nakamura et al., 1976). Additionally, quantum chemical computations provide insights into its vibrational spectra and potential energy distribution, aiding in the interpretation of its molecular structure (Charanya et al., 2020).

Chemical Reactions and Properties

3-Amino-4-phenylbutanoic acid shows interesting reactivity due to its amino and carboxy terminal groups. It can form tetrazole-containing derivatives, which have been synthesized and studied for their yields and potential applications (Putis et al., 2008).

Physical Properties Analysis

Investigations into the physical properties of 3-amino-4-phenylbutanoic acid have focused on its vibrational spectra, using IR and Raman spectroscopy. These studies help in understanding the compound's stability and behavior in different environments (Yalagi, 2022).

Chemical Properties Analysis

The chemical properties of 3-amino-4-phenylbutanoic acid are influenced by its functional groups and molecular structure. Density functional theory (DFT) calculations and spectroscopic studies provide insights into its electron distribution, molecular orbitals, and reactivity (Raajaraman et al., 2019).

Scientific Research Applications

  • Molecular Structure and Spectral Analysis : A study conducted by Charanya, Sampathkrishnan, and Balamurugan (2020) explored the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. They employed quantum chemical computations and molecular docking to analyze vibrational spectra, potential energy distribution, and UV-visible range. Additionally, they computed properties like dipole moment, polarizability, and molecular first-order hyperpolarizability, indicating its potential in nonlinear optical applications and supporting its anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

  • Chemical Derivatives and Reactivity : Putis, Shuvalova, and Ostrovskii (2008) focused on the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups for preparing tetrazole-containing derivatives. These derivatives are synthesized through various chemical reactions, demonstrating the compound's chemical versatility and potential for creating novel compounds (Putis, Shuvalova, & Ostrovskii, 2008).

  • Biochemical Applications : Edelson and Keeley (1963) explored the biochemical applications of 2-amino-3-phenylbutanoic acid, particularly as a phenylalanine antagonist in Leuconostoc dextranicum and its influence on thienylalanine incorporation in Escherichia coli (Edelson & Keeley, 1963).

  • Pharmaceutical Research : Ocain and Rich (1992) described the synthesis of 3-amino-2-oxo-4-phenylbutanoic acid amides, a class of aminopeptidase inhibitor. These compounds show promise as inhibitors of various aminopeptidases, suggesting potential pharmaceutical applications (Ocain & Rich, 1992).

  • Pharmacological Activity : Vasil'eva et al. (2016) investigated β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid, for their pharmacological activities. They explored synthetic methods and pharmacological potential, highlighting its importance in medical applications (Vasil'eva et al., 2016).

  • Synthesis and Stereochemistry : Nakamura et al. (1976) discussed the synthesis and stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid. Their work on X-ray crystallography of its derivatives contributes to understanding its structure and applications in molecular biology (Nakamura et al., 1976).

  • Enzymatic Applications : Wang, Liu, and Li (2002) explored the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles, demonstrating the preparation of optically active 4-amino-3-phenylbutanoic acids. This study highlights its relevance in enzymatic reactions and potential in chiral chemistry (Wang, Liu, & Li, 2002).

Safety And Hazards

The safety data sheet for 3-Amino-4-phenylbutanoic acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter should be worn when handling this compound .

Future Directions

3-Amino-4-phenylbutanoic acid derivatives are being studied for their potential use in the treatment or prevention of diabetes . They are inhibitors of the dipeptidyl peptidase-IV enzyme, which is involved in the pathogenesis of diabetes .

properties

IUPAC Name

3-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBLKINTLPEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298932
Record name 3-amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenylbutanoic acid

CAS RN

15099-85-1
Record name β-Aminobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15099-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 127002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15099-85-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-4-phenylbutanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-phenylbutanoic acid
Reactant of Route 5
3-Amino-4-phenylbutanoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-phenylbutanoic acid

Citations

For This Compound
56
Citations
MC Chung, HK Chun, HJ Lee, CH Lee… - Microbiology and …, 1995 - koreascience.kr
… This inhibitor was composed of 2 proline, 1 valine, and an unknown amino acid which is presumably 3-amino-4-phenylbutanoic acid. IC $ _ {50} $ value (89.1$\MU $ g/ml) of the …
Number of citations: 0 koreascience.kr
P Rezacova, J Brynda, Z Cizek, M Fabry, M Soucek… - hasyweb.desy.de
… , the structure of resistant mutant I5 HIV-1 PR complexed with one of these inhibitors, Z-Apb-Glu-Hph-NH2 (where Z is benzyl-oxylcarbonyl, Apb is (3S)-3-amino-4phenylbutanoic acid …
Number of citations: 2 hasyweb.desy.de
DH Rich - Journal of medicinal chemistry, 1985 - ACS Publications
… : Sta, 3-hydroxy-4-amino-6-methylheptanoic acid; AHPPA, 3-hydroxy-4-amino-5-phenylpentanoic acid; Stap, phosphastatine (ref 21); AHPBA, 2-hydroxy-3-amino-4-phenylbutanoic acid…
Number of citations: 302 pubs.acs.org
R Herranz, S Vinuesa, J Castro-Pichel… - Journal of the …, 1992 - pubs.rsc.org
The synthesis of aminodeoxybestatin and epi-aminodeoxybestatin [(2S,3R)- and (2R,3R)-2,3-di-amino-4-phenylbutanoyl-L-leucine; (2S,3R)- and (2R,3R)-DAPBA-L-Leu)], bestatin and …
Number of citations: 13 pubs.rsc.org
MT Garcia-Lopez - Citeseer
The synthesis of aminodeoxybestatin and epi-aminodeoxybestatin [(2S, 3R)-and (2R, 3R)-2, 3-diamino-4-phenylbutanoyl-~-leucine;(2S, 3R)-and (2R, 3R)-DAPBA-L-Leu) 3, bestatin …
Number of citations: 0 citeseerx.ist.psu.edu
H Jeon, S Sarak, SH Lee, HS Bea, M Patil… - Biotechnology and …, 2018 - Springer
Optically pure amines, β-amino acids and γ-amino acids are the valuable precursors to produce biologically active compounds. The ω-TAs are the class of enzymes which are widely …
Number of citations: 3 link.springer.com
BCH May - 2000 - ir.canterbury.ac.nz
Peptidomimetic compounds are becoming increasing important as medicinal agents. This thesis describes the design and synthesis of a novel class of non-hydrolysable peptidomimetic …
Number of citations: 3 ir.canterbury.ac.nz
M Rinnová, M Hradilek, C Bařinka, J Weber… - Archives of Biochemistry …, 2000 - Elsevier
… Potential use of a ß-amino acid (3-amino-4-phenylbutanoic acid) as a scissile bond mimetic and noncoded α-amino acids (homophenylalanine) as an amino acid building block should …
Number of citations: 22 www.sciencedirect.com
JF Hernandez, JM Soleilhac, BP Roques… - Journal of medicinal …, 1988 - ACS Publications
… Boc-(fi)- and -(S)-3-amino-4-phenylbutanoic acid corresponding to D- and Ld-phenylalanine (Scheme II). These two /3-amino acids were obtained from the corresponding -amino acids …
Number of citations: 43 pubs.acs.org
WF Xu, YN Yu, SJ Zhang… - CHINESE …, 2001 - SHANGHI YIYAR GONGYE …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.